molecular formula C14H12F3N7 B6448761 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549048-76-0

3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448761
M. Wt: 335.29 g/mol
InChI Key: JOZHRLUYOGPWNL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazine ring . The presence of these functional groups suggests that this compound could potentially have biological activity, as these types of structures are often found in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine, piperazine, and pyrazine rings suggests that this compound would have a fairly rigid structure . The trifluoromethyl group could potentially add some electronic and steric effects to the molecule.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential uses and future directions for this compound would depend on its properties and biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7/c15-14(16,17)11-1-2-21-13(22-11)24-7-5-23(6-8-24)12-10(9-18)19-3-4-20-12/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHRLUYOGPWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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